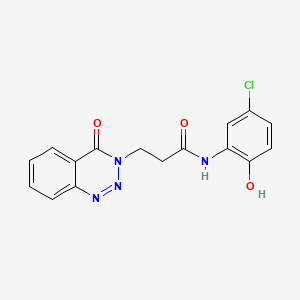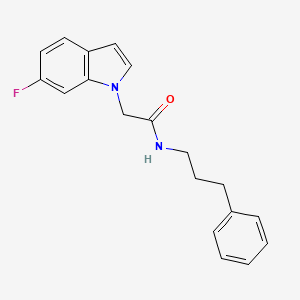![molecular formula C11H11N7O B12183639 N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12183639.png)
N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrazole ring fused with a tetrazolo[1,5-a]pyridine moiety, making it a valuable scaffold for the development of new pharmaceuticals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with tetrazolo[1,5-a]pyridine-6-amine in the presence of coupling agents such as EDCI or DCC. The reaction is usually carried out in an organic solvent like dichloromethane or DMF at room temperature or slightly elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or tetrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and anticancer agent.
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide stands out due to its unique combination of a pyrazole ring and a tetrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties. This makes it a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C11H11N7O |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C11H11N7O/c1-7-5-9(14-17(7)2)12-11(19)8-3-4-10-13-15-16-18(10)6-8/h3-6H,1-2H3,(H,12,14,19) |
InChI Key |
VVZDRBBJWLQNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12183573.png)
![N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12183577.png)
![3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12183580.png)
![2-(6-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B12183583.png)
![N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12183584.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide](/img/structure/B12183599.png)

![2-{[4-(2-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B12183601.png)
![Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B12183606.png)

![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12183633.png)
![N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12183646.png)
